molecular formula C13H15BrN4 B2617826 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine CAS No. 2415623-92-4

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine

Cat. No.: B2617826
CAS No.: 2415623-92-4
M. Wt: 307.195
InChI Key: QTMHLLAFQFXRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the 4-bromo-1H-pyrazole, which can be achieved through the bromination of pyrazole. The next step involves the formation of the azetidine ring, which can be synthesized via cyclization reactions. Finally, the pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1H-pyrazole
  • Azetidine
  • Pyridine

Uniqueness

What sets 4-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)pyridine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, unlike its simpler counterparts .

Properties

IUPAC Name

4-[[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4/c14-13-5-16-18(10-13)9-12-7-17(8-12)6-11-1-3-15-4-2-11/h1-5,10,12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMHLLAFQFXRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=NC=C2)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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